8-Quinolineethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

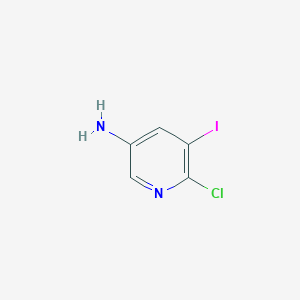

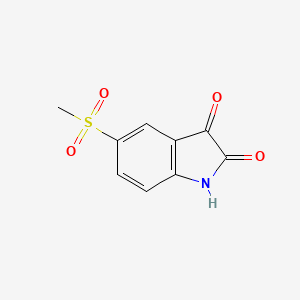

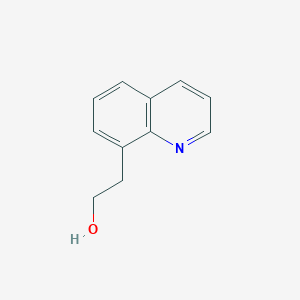

8-Quinolineethanol, also known as 5-Quinolineethanol, 8-hydroxy- or 8-Quinolineethanol, 1,2,3,4-tetrahydro-alpha-methyl-, is a molecule that contains a total of 32 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

The 8-Quinolineethanol, 1,2,3,4-tetrahydro-alpha-methyl- molecule contains a total of 32 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .

Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Physical And Chemical Properties Analysis

A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance. Physical properties include color, density, hardness, and melting and boiling points . The main function of TGA is the monitoring of the thermal stability of a material by recording the change in mass of the sample with respect to temperature .

Scientific Research Applications

Antimicrobial Activity

8-Quinolineethanol derivatives have been shown to possess significant antimicrobial properties . They are effective against a variety of microorganisms, including bacteria, fungi, and viruses . The compound’s ability to chelate with metal ions can disrupt microbial cell membranes, leading to their death.

Anticancer Potential

Research indicates that 8-Quinolineethanol has promising applications in cancer therapy. Its derivatives can induce apoptosis in cancer cells and may inhibit tumor growth by interfering with the cell cycle . The compound’s interaction with DNA and enzymes involved in cell proliferation makes it a potential candidate for anticancer drugs.

Alzheimer’s Disease Treatment

The neuroprotective effects of 8-Quinolineethanol make it a potential therapeutic agent for treating Alzheimer’s disease . It can bind to metal ions such as copper and iron, which are implicated in the formation of amyloid plaques in the brain . By modulating metal homeostasis, it could help in reducing oxidative stress and neuronal damage.

Antifungal Applications

8-Quinolineethanol and its derivatives exhibit antifungal activity, particularly against pathogenic fungi that cause diseases in humans and crops . The compound’s mechanism of action includes the inhibition of fungal enzymes and disruption of cell wall synthesis, which can be leveraged to develop new antifungal agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, 8-Quinolineethanol serves as a versatile building block for the synthesis of various complex molecules . Its reactivity allows for the construction of diverse heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Industrial Chemistry Applications

The chemical properties of 8-Quinolineethanol make it useful in industrial applications, such as the synthesis of dyes, pigments, and corrosion inhibitors . Its ability to form stable complexes with metals can be utilized in the production of materials with enhanced properties.

Mechanism of Action

- 8-Quinolineethanol (also known as 8-Hydroxyquinoline, 8-HQ) primarily interacts with metal ions due to its unique structure. The hydroxyl group at position 8 allows it to form complexes with various metal ions, including Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺ .

- This complex leads to DNA cleavage in both strands, resulting in cell death. Essentially, it disrupts DNA replication and repair processes in bacteria .

Target of Action

Mode of Action

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name |

2-quinolin-8-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7,13H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDZCGYCXYCJEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCO)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449574 |

Source

|

| Record name | 8-Quinolineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Quinolineethanol | |

CAS RN |

73048-42-7 |

Source

|

| Record name | 8-Quinolineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)